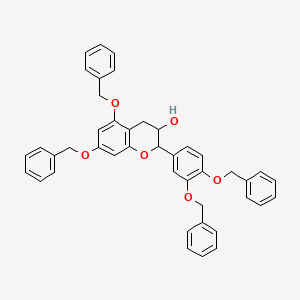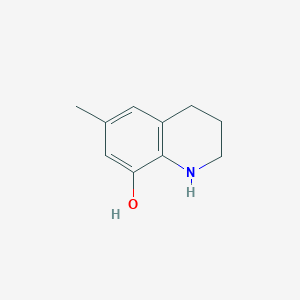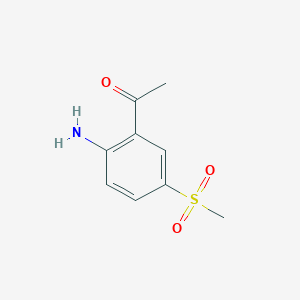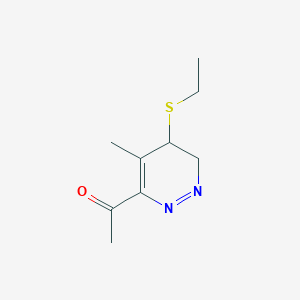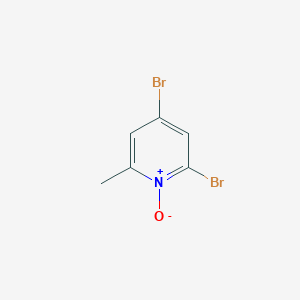
2,4-dibromo-6-methylpyridine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-6-methylpyridine 1-oxide is a chemical compound with the molecular formula C6H5Br2NO It is a derivative of pyridine, characterized by the presence of two bromine atoms at the 2 and 4 positions, a methyl group at the 6 position, and an oxide group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-methylpyridine 1-oxide typically involves the bromination of 6-methylpyridine followed by oxidation. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the desired positions. The subsequent oxidation step can be achieved using hydrogen peroxide or other oxidizing agents to form the 1-oxide group.
Industrial Production Methods
In an industrial setting, the production of 2,4-Dibromo-6-methylpyridine 1-oxide may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for efficient production. Additionally, the implementation of purification techniques like recrystallization or chromatography is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-methylpyridine 1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo further oxidation or reduction depending on the desired chemical transformation.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Hydrogen peroxide or potassium permanganate are common oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with hydrogen peroxide can lead to further oxidized products.
Scientific Research Applications
2,4-Dibromo-6-methylpyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-methylpyridine 1-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine atoms and the oxide group can influence its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-6-methylpyridine: Lacks the oxide group, which can affect its reactivity and applications.
2,4-Dibromo-6-methylpyridine 1-oxide: Similar in structure but with different substituents, leading to variations in chemical properties and applications.
Uniqueness
2,4-Dibromo-6-methylpyridine 1-oxide is unique due to the presence of both bromine atoms and the oxide group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial processes.
Properties
Molecular Formula |
C6H5Br2NO |
|---|---|
Molecular Weight |
266.92 g/mol |
IUPAC Name |
2,4-dibromo-6-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H5Br2NO/c1-4-2-5(7)3-6(8)9(4)10/h2-3H,1H3 |
InChI Key |
TUJCVHHVLAPVLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=[N+]1[O-])Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


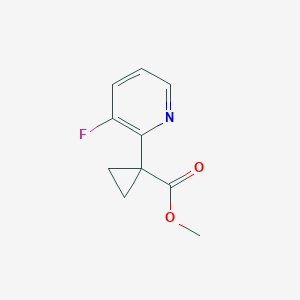
![Calcium;3-hydroxy-4-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-carboxylate](/img/structure/B13121080.png)
![1-Isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B13121083.png)
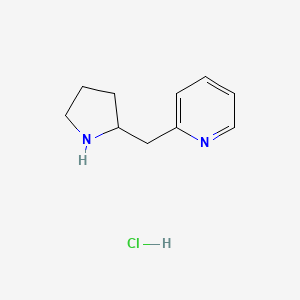
![Bicyclo[2.2.2]octane-2-carboxylicacid, 2-amino-, (2S)-](/img/structure/B13121092.png)
![prop-2-enyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13121104.png)
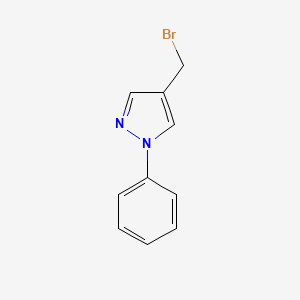
![n,n-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine](/img/structure/B13121117.png)
![(3aS,6R,6aR,9bS)-6-hydroxy-6,9-dimethyl-3-methylene-3a,4,5,6,6a,7-hexahydroazuleno[4,5-b]furan-2,8(3H,9bH)-dione](/img/structure/B13121118.png)
